2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene
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Overview
Description
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a naphthalene core. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethyl group. The reaction conditions often include the presence of a base, such as potassium tert-butoxide, and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Bases: Potassium tert-butoxide, sec-butyllithium.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted naphthalene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the creation of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)naphthalene: Lacks the difluoromethoxy group but shares the trifluoromethyl group.
5-(Trifluoromethyl)naphthalene: Similar structure but without the difluoromethoxy group.
2-(Difluoromethoxy)naphthalene: Contains the difluoromethoxy group but lacks the trifluoromethyl group.
Uniqueness
2-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7F5O |
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Molecular Weight |
262.17 g/mol |
IUPAC Name |
6-(difluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-8-4-5-9-7(6-8)2-1-3-10(9)12(15,16)17/h1-6,11H |
InChI Key |
WPEIZRBRKBWZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)F)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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